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molecular formula C9H15NO3 B3425830 Ethyl 7-oxoazepane-4-carboxylate CAS No. 476663-08-8

Ethyl 7-oxoazepane-4-carboxylate

Cat. No. B3425830
M. Wt: 185.22 g/mol
InChI Key: BHJUKJJFFYENMQ-UHFFFAOYSA-N
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Patent
US08772277B2

Procedure details

A solution of ethyl 4-({[(4-methylphenyl)sulfonyl]oxy}imino)cyclohexanecarboxylate (22.0 g) in acetic acid (150 mL) was stirred at room temperature for 1 hr, and the reaction mixture was concentrated under reduced pressure. Saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (8.62 g).
Name
ethyl 4-({[(4-methylphenyl)sulfonyl]oxy}imino)cyclohexanecarboxylate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[N:12]=[C:13]2[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:15][CH2:14]2)(=O)=O)=CC=1.C(O)(=[O:26])C>>[O:26]=[C:13]1[NH:12][CH2:18][CH2:17][CH:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:15][CH2:14]1

Inputs

Step One
Name
ethyl 4-({[(4-methylphenyl)sulfonyl]oxy}imino)cyclohexanecarboxylate
Quantity
22 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)ON=C1CCC(CC1)C(=O)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium hydrogen carbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CCN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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